2-Dimethylamino-6-hydroxypurine
Overview
Description
N2,N2-Dimethylguanine is a modified nucleoside belonging to the class of organic compounds known as purine nucleosides. These compounds consist of a purine base attached to a ribosyl or deoxyribosyl moiety. N2,N2-Dimethylguanine is a derivative of guanine, where two methyl groups are attached to the nitrogen atoms at the second position of the guanine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethylguanine typically involves the methylation of guanine. One common method is the reaction of guanine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of N2,N2-Dimethylguanine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process .
Chemical Reactions Analysis
Types of Reactions: N2,N2-Dimethylguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N2,N2-dimethylxanthine.
Reduction: Reduction reactions can convert it back to guanine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are employed in substitution reactions.
Major Products:
Oxidation: N2,N2-Dimethylxanthine
Reduction: Guanine
Substitution: Various substituted guanine derivatives.
Scientific Research Applications
N2,N2-Dimethylguanine has a wide range of applications in scientific research:
Mechanism of Action
N2,N2-Dimethylguanine exerts its effects through its incorporation into nucleic acids. The methylation of guanine alters the hydrogen bonding properties and base-pairing interactions, affecting the stability and function of RNA and DNA. The compound targets specific molecular pathways involved in gene expression and regulation .
Comparison with Similar Compounds
N2-Methylguanine: A single methyl group attached to the nitrogen at the second position.
7-Methylguanine: A methyl group attached to the nitrogen at the seventh position.
1-Methylguanine: A methyl group attached to the nitrogen at the first position.
Uniqueness: N2,N2-Dimethylguanine is unique due to the presence of two methyl groups at the second position, which significantly alters its chemical and biological properties compared to other methylated guanine derivatives. This dual methylation enhances its stability and affects its interactions with other nucleic acid components .
Properties
IUPAC Name |
2-(dimethylamino)-1,7-dihydropurin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-12(2)7-10-5-4(6(13)11-7)8-3-9-5/h3H,1-2H3,(H2,8,9,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSMHKMPBNTBOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=O)N1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162732 | |
Record name | N(2)-Dimethylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-15-4 | |
Record name | N(2)-Dimethylguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Dimethylguanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N(2)-Dimethylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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